molecular formula C16H21NO4 B1398470 Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate CAS No. 1353160-88-9

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate

Cat. No. B1398470
M. Wt: 291.34 g/mol
InChI Key: DZSLDKBRWUVBRW-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 . The canonical SMILES structure is COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The compound has a complexity of 379 .

Scientific Research Applications

Osthole and Its Pharmacological Properties

Osthole is a natural product demonstrating multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its pharmacokinetic studies indicate fast and efficient uptake and utilization in the body. The mechanisms behind its activities are believed to be related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).

DNA Methyltransferase Inhibitors

DNA methyltransferase inhibitors have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. These inhibitors are analogs of the nucleoside deoxycytidine and include clinically tested compounds like 5-azacytidine and 5-aza-2'-deoxycytidine. They have shown encouraging antileukemic activity but little activity in solid tumors (Goffin & Eisenhauer, 2002).

Chromones as Radical Scavengers

Chromones and their derivatives, occurring naturally and being synthetically derived, possess antioxidant potential. They are associated with physiological activities like anti-inflammatory, antidiabetic, antitumor, anticancer, etc. The antioxidant properties of chromones are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to diseases. The presence of specific groups in the chromone nucleus is important for radical scavenging activity (Yadav et al., 2014).

Reversible Cholinesterase Inhibitors

The study of reversible AChE inhibitors administered before exposure to organophosphates (OPCs) demonstrates their efficacy as prophylactic agents against OPC poisoning. These inhibitors offer better therapeutic results compared to standard therapy and can be considered promising broad-spectrum prophylactic agents in case of imminent organophosphate exposure (Lorke & Petroianu, 2018).

Environmental Effects of Sunscreen Ingredients

Concerns over the environmental effects of organic UV filters, including benzophenone-3 (oxybenzone), on aquatic ecosystems have been raised. These filters have been identified in water sources worldwide and are not easily removed by common wastewater treatment plant techniques. Oxybenzone, in particular, has been implicated as a possible contributor to coral reef bleaching (Schneider & Lim, 2019).

properties

IUPAC Name

methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLDKBRWUVBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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